molecular formula C19H23N5O2S B10966104 1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide

1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide

Cat. No.: B10966104
M. Wt: 385.5 g/mol
InChI Key: RVIJBIKFCCWTKP-UHFFFAOYSA-N
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Description

1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thieno[2,3-D]pyrimidine core, and a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-D]pyrimidine core, followed by the introduction of the cyclooctane ring and the pyrazole moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide include other thieno[2,3-D]pyrimidine derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall molecular architecture.

Uniqueness

What sets this compound apart is its unique combination of a pyrazole ring, a thieno[2,3-D]pyrimidine core, and a cyclooctane ring. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

1-ethyl-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H23N5O2S/c1-3-23-11-10-14(21-23)17(25)22-24-12(2)20-18-16(19(24)26)13-8-6-4-5-7-9-15(13)27-18/h10-11H,3-9H2,1-2H3,(H,22,25)

InChI Key

RVIJBIKFCCWTKP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C

Origin of Product

United States

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